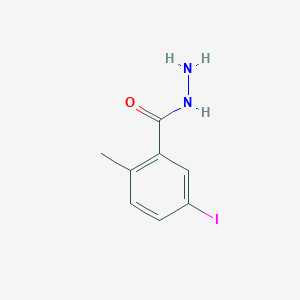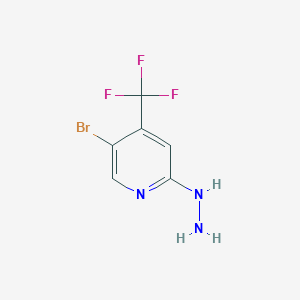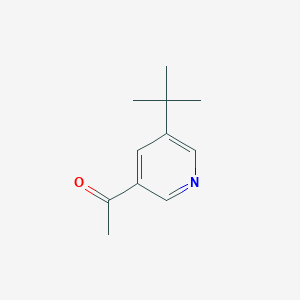
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate typically involves the condensation of 5-methylpyrazine-2-carboxylic acid with thioamide derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings, respectively.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiazolidines or pyrazolidines
Substitution: Formation of various substituted thiazole or pyrazine derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt fungal cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- 2,4-Disubstituted thiazoles
Uniqueness
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole and pyrazine rings, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C11H11N3O2S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
ethyl 2-(5-methylpyrazin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H11N3O2S/c1-3-16-11(15)9-6-17-10(14-9)8-5-12-7(2)4-13-8/h4-6H,3H2,1-2H3 |
Clé InChI |
KAZZFOQVBGKQFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2=NC=C(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)





![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
